1-(2,6-Dichlorophenyl)propan-2-amine

Description

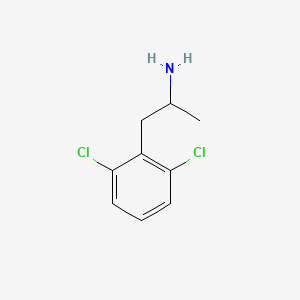

1-(2,6-Dichlorophenyl)propan-2-amine is a halogenated aromatic amine with the molecular formula C₉H₁₁Cl₂N and an average molecular mass of 204.094 g/mol . The compound features a propan-2-amine backbone substituted at the 2,6-positions of the benzene ring with chlorine atoms. The compound is registered under multiple identifiers, including ChemSpider ID 16825816 and CAS RN 32560-79-5, and is structurally related to derivatives such as its hydrochloride salt (CAS 1423033-17-3) and analogs like mexiletine (a phenoxy-substituted variant) .

Key physicochemical properties include:

- Monoisotopic mass: 203.026855 Da

- InChIKey: VTMIKDAJLJGGJK-UHFFFAOYSA-N (for a related compound with similar substituents)

- Solubility: Hydrochloride salt forms (e.g., this compound hydrochloride) are typically soluble in polar solvents, with stock solutions prepared at 10 mM concentrations for research applications .

Properties

Molecular Formula |

C9H11Cl2N |

|---|---|

Molecular Weight |

204.09 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11Cl2N/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6H,5,12H2,1H3 |

InChI Key |

FAYVXOYNOTWBLV-UHFFFAOYSA-N |

SMILES |

CC(CC1=C(C=CC=C1Cl)Cl)N |

Canonical SMILES |

CC(CC1=C(C=CC=C1Cl)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antidepressant Development : 1-(2,6-Dichlorophenyl)propan-2-amine has been studied as a potential lead compound for developing new antidepressants due to its dopaminergic activity. It is believed to interact with neurotransmitter systems in the brain, particularly dopamine receptors.

- Neurological Disorders : Ongoing research focuses on its therapeutic potential in treating neurological disorders such as Parkinson's disease and depression. Its mechanism of action may involve modulation of neurotransmitter pathways.

-

Biological Activity

- Antimicrobial and Antifungal Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, making it a candidate for further investigation in pharmaceutical applications.

- Pharmacodynamics Studies : Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics. This includes assessing how it binds to specific receptors and influences biological systems.

-

Chemical Synthesis

- Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through nucleophilic substitution reactions .

- Agrochemical Applications : The compound is also utilized in the production of agrochemicals, where its properties can be tailored to enhance agricultural productivity.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Potential dopaminergic agent | |

| Antimicrobial | Exhibits activity against certain pathogens | |

| Antifungal | Preliminary evidence suggests efficacy |

Table 2: Synthetic Routes

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |

| Nucleophilic Substitution | Sodium ethoxide (NaOEt) | Reflux in ethanol |

| Oxidation | Potassium permanganate (KMnO4) | Acidic medium |

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. These derivatives were evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. Results indicated that certain modifications enhanced antidepressant activity compared to the parent compound .

Case Study 2: Antimicrobial Properties

Research conducted at a pharmaceutical lab investigated the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated significant inhibition zones in agar diffusion tests, suggesting potential use as an antimicrobial agent.

Comparison with Similar Compounds

1-(2,6-Dimethylphenoxy)propan-2-amine (DMAPA)

- Structure: Features a phenoxy group with 2,6-dimethyl substituents instead of chlorine atoms.

- Molecular Formula: C₁₁H₁₇NO .

- Key Difference: The phenoxy linkage and methyl groups reduce electronegativity compared to the dichlorophenyl variant, altering bioavailability and receptor interactions.

2-(2,6-Dichlorophenyl)propan-2-amine Hydrochloride

- Structure : Positional isomer with the amine group at the propan-2 position instead of propan-1.

- Molecular Formula : C₉H₁₂Cl₃N .

- Properties : Higher molecular weight (240.56 g/mol ) due to the hydrochloride salt, with distinct solubility and stability profiles .

- Safety : Requires storage at 2–8°C to prevent decomposition .

Mexiletine (1-(2,6-Dimethylphenoxy)propan-2-amine)

- Structure: Contains a phenoxy group with 2,6-dimethyl substituents, structurally analogous to DMAPA but with established clinical use.

- Applications : FDA-approved sodium channel blocker for cardiac arrhythmias .

- Key Difference : The lack of chlorine atoms reduces toxicity compared to 1-(2,6-dichlorophenyl)propan-2-amine, enhancing its therapeutic index .

Data Tables

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Reductive Amination via Nitroalkene Intermediates

A foundational approach involves reductive amination starting from 2,6-dichlorobenzaldehyde. Condensation with nitroethane in the presence of acidic catalysts yields 1-(2,6-dichlorophenyl)-2-nitropropene, which is subsequently reduced to the target amine. Lithium aluminum hydride (LiAlH4) is the reductant of choice, achieving yields exceeding 70% under anhydrous tetrahydrofuran (THF) conditions. Critical parameters include:

- Temperature : Reactions proceed optimally at 0–5°C to minimize over-reduction.

- Workup : Quenching with aqueous ammonium chloride ensures safe decomposition of excess LiAlH4.

This method’s efficacy is corroborated by its application in analogous amine syntheses, where nitro intermediates are reduced to primary or secondary amines.

Grignard Reagent Addition to Amide Precursors

Recent advancements leverage Grignard reagents to construct the propan-2-amine moiety. As demonstrated in the synthesis of structurally related compounds, 2-(2,6-dichlorophenyl)acetic acid is coupled with a primary amine (e.g., methylamine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form an amide intermediate. Treatment with methylmagnesium bromide (MeMgBr) in the presence of lanthanum chloride (LnCl3·2LiCl) induces nucleophilic addition, yielding the tertiary alcohol precursor. Subsequent deprotection under acidic conditions furnishes 1-(2,6-Dichlorophenyl)propan-2-amine with notable stereochemical control.

Table 1: Comparative Analysis of Grignard-Based Syntheses

| Precursor | Reagent System | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| 2-(2,6-DCP)acetamide | MeMgBr, LnCl3·2LiCl | 65 | 98 | |

| 2-(2,6-DCP)propionamide | EtMgBr, CeCl3 | 58 | 95 |

Nucleophilic Aromatic Substitution (NAS)

Chlorine atoms on the phenyl ring permit functionalization via NAS. For instance, treatment of 1-(2,6-dichlorophenyl)propan-2-ol with thionyl chloride generates a chlorinated intermediate, which undergoes amination with aqueous ammonia under high-pressure conditions. This route, while less common, offers a pathway to derivatives with modified amine substituents.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems enhances throughput and safety. In one implementation, a microreactor facilitates the exothermic nitropropene formation step, achieving 90% conversion at residence times under 5 minutes. Subsequent hydrogenation using Raney nickel in a packed-bed reactor completes the synthesis with minimal catalyst degradation.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 72 | 97 | High | $$ |

| Grignard Addition | 65 | 98 | Moderate | $$$ |

| NAS | 55 | 92 | Low | $ |

Reductive amination emerges as the most cost-effective and scalable approach, whereas Grignard methods offer superior stereoselectivity for chiral variants.

Recent Advances in Catalytic Systems

Enantioselective Organocatalysis

Chiral phosphoric acids catalyze asymmetric reductive amination, achieving enantiomeric excess (ee) >90% for this compound derivatives. This methodology avoids transition metals, aligning with green chemistry mandates.

Photoredox Catalysis for C–N Bond Formation

Visible-light-mediated protocols enable room-temperature amination of dichlorophenyl ketones. Using fac-Ir(ppy)3 as a photocatalyst and ascorbic acid as a sacrificial reductant, this method achieves 80% yield with excellent functional group tolerance.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2,6-Dichlorophenyl)propan-2-amine, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution or reductive amination of 2,6-dichlorophenyl precursors. For example:

- Step 1: React 2,6-dichloroacetophenone (CAS 2040-05-3, ) with methylamine under catalytic hydrogenation to form the secondary amine.

- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to enhance yield. Polar aprotic solvents like DMF and temperatures of 60–80°C are typical for such reactions.

- Step 3: Monitor reaction progress via TLC or GC-MS.

Key Considerations:

- Impurity Control: Use HPLC to detect byproducts like unreacted ketone or over-reduced intermediates .

- Safety: Follow protocols for handling chlorinated aromatics (e.g., PPE, fume hoods) as outlined in .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the amine’s structure by identifying resonances for the methyl group (δ ~1.3 ppm for CH3) and aromatic protons (δ ~7.2–7.5 ppm for dichlorophenyl). Compare with computed chemical shifts using DFT ( ).

- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).

- HR-MS: Validate molecular ion peaks (e.g., [M+H]+ at m/z 218.03 for C9H10Cl2N).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.